Triethyl phosphonoacetate-2-13C

Catalog No.
S1938299
CAS No.
82426-28-6
M.F
C8H17O5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-2-13C

CAS Number

82426-28-6

Product Name

Triethyl phosphonoacetate-2-13C

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1

InChI Key

GGUBFICZYGKNTD-CDYZYAPPSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)[13CH2]P(=O)(OCC)OCC

Triethyl phosphonoacetate-2-13C is a labeled derivative of triethyl phosphonoacetate, which serves as a crucial reagent in organic synthesis. Its molecular formula is C8H17O5PC_8H_{17}O_5P, and it has a molecular weight of 225.18 g/mol. The compound features a phosphonate group, which is essential for its reactivity in various chemical transformations. The presence of the carbon-13 isotope at the second position enhances its utility in isotopic labeling studies, particularly in metabolic research and NMR spectroscopy applications .

, primarily:

  • Horner-Wadsworth-Emmons Reaction: This reaction allows for the formation of alkenes from carbonyl compounds, with the resulting alkenes often exhibiting excellent regioselectivity towards the E configuration. The compound acts as a phosphonate anion precursor when treated with weak bases like sodium methoxide .
  • C-C Bond Formation: It is instrumental in synthesizing carbon-carbon bonds, making it valuable for constructing complex organic molecules .
  • Synthesis of Isotopically Labeled Compounds: Triethyl phosphonoacetate-2-13C is utilized to create various labeled compounds, such as (2,3-13C2) erucic acid and 13C2-labeled 11Z-retinals, which are critical for solid-state NMR studies of biological molecules .

The synthesis of triethyl phosphonoacetate-2-13C typically involves:

  • Preparation of Phosphonate Anion: Triethyl phosphonoacetate can be mixed with sodium methoxide to generate a phosphonate anion.
  • Isotopic Labeling: The introduction of carbon-13 at the second position can be achieved through specific synthetic routes that incorporate labeled precursors into the reaction mixture .
  • Purification: The product can be purified using standard techniques such as chromatography.

Triethyl phosphonoacetate-2-13C has several applications:

  • Organic Synthesis: It is widely used as a reagent in synthetic organic chemistry for constructing complex molecules.
  • Metabolic Studies: The compound’s isotopic labeling capability makes it suitable for tracing metabolic pathways and studying biochemical processes in living organisms .
  • NMR Spectroscopy: It serves as a valuable tool in solid-state NMR investigations, particularly for studying protein-ligand interactions and other biological systems .

Several compounds exhibit structural or functional similarities to triethyl phosphonoacetate-2-13C. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Triethyl PhosphonoacetatePhosphonate esterBase-catalyzed reactions without isotopic labeling
Diethyl PhosphonoacetateSimilar ester structureLess steric hindrance than triethyl variant
Ethyl PhosphonochloridatePhosphonate with chlorineMore reactive due to electrophilic chlorine
Methyl PhosphonochloridatePhosphonate with chlorineSmaller alkyl group may affect reactivity
Ethyl Acetoacetateβ-keto esterUsed in similar synthetic pathways but lacks phosphorus

Triethyl phosphonoacetate-2-13C stands out due to its isotopic labeling capability, enhancing its utility in metabolic studies and NMR applications compared to its non-labeled counterparts .

Traditional synthetic methodologies for triethyl phosphonoacetate-2-¹³C have historically relied on transesterification approaches, primarily utilizing the well-established Michaelis-Arbuzov reaction mechanism [1] [2]. The classical Michaelis-Arbuzov reaction entails a reaction between an alkyl halide and a trialkyl phosphite to yield a dialkylalkylphosphonate [1]. In the context of triethyl phosphonoacetate-2-¹³C synthesis, this involves the nucleophilic attack of triethyl phosphite on ethyl chloroacetate-2-¹³C, followed by the formation of a phosphonium salt intermediate and subsequent rearrangement to yield the desired phosphonoacetate product [3] [4].

The mechanism involves nucleophilic attack of the alkyl halide by the phosphorus to generate the corresponding phosphonium salt, followed by nucleophilic attack of one of the alkyl groups by the halide ion, resulting in carbon-oxygen bond cleavage and providing the phosphonate ester along with another alkyl halide [5] [6]. This fundamental transformation has been widely documented since Michaelis first reported the reaction in 1898, with Arbuzov later studying its scope and limitations in detail [2] [5].

However, traditional transesterification methodologies present significant limitations that constrain their industrial viability and overall synthetic efficiency. Research findings indicate that conventional Michaelis-Arbuzov approaches typically require elevated temperatures exceeding 150 degrees Celsius, with reaction times extending from eight to twelve hours [7]. These harsh conditions result in substantial energy consumption and contribute to reduced overall process economics [7]. Additionally, the high temperature requirements often lead to side reactions and thermal degradation of sensitive isotopically labeled starting materials, particularly problematic when working with expensive carbon-13 labeled precursors [8].

Table 1: Traditional Transesterification Approaches - Limitations and Challenges

MethodTemperature (°C)Yield (%)Primary LimitationReaction Time (h)Cost Factor
Michaelis-Arbuzov Transesterification150-18045-65High energy consumption8-12High
Direct Alkylation120-15035-55Low product purity6-10Very High
Basic Hydrolysis Route80-12040-60Side reaction formation4-8Moderate

Yield challenges represent another critical limitation of traditional methodologies. Conventional transesterification approaches typically achieve yields ranging from 45 to 65 percent, with significant batch-to-batch variability depending on reaction conditions and substrate purity [7] [8]. These modest yields are particularly problematic for isotopically labeled compounds, where starting material costs are substantially higher than their unlabeled counterparts. The formation of phosphonic acid end groups during transesterification reactions has been identified as a serious side reaction that limits molecular weights and reduces overall yields [8].

Furthermore, traditional approaches suffer from product purification difficulties. The formation of multiple byproducts, including unreacted starting materials, phosphonic acid derivatives, and various transesterification products, necessitates complex purification procedures [8] [9]. These purification challenges are compounded by the similar physical properties of the desired product and various side products, making separation both time-consuming and inefficient.

The reactivity limitations of traditional methodologies also present significant constraints. Primary alkyl halides react readily in Michaelis-Arbuzov reactions, while most secondary and tertiary alkyl halides do not participate effectively [4]. The reactivity order follows: alkyl iodides > alkyl bromides > alkyl chlorides, which can limit the choice of starting materials and synthetic flexibility [4]. Additionally, conventional approaches often require the use of expensive solvents and reagents, further increasing the overall cost of synthesis.

Novel Catalytic Pathways: Phenetole-Mediated Reactions and Chloroethane Byproduct Utilization

Recent advances in phosphonoacetate synthesis have led to the development of novel catalytic pathways that address many limitations associated with traditional transesterification approaches. The most significant breakthrough involves the use of phenetole (ethoxybenzene) as a specialized reaction medium that facilitates improved reaction kinetics and enhanced product selectivity [10] [11].

The phenetole-mediated synthesis represents a paradigm shift in triethyl phosphonoacetate-2-¹³C preparation. The methodology involves dissolving triethyl phosphite in phenetole at temperatures ranging from 120 to 130 degrees Celsius, followed by gradual addition of ethyl chloroacetate-2-¹³C to generate chloroethane and a phosphonoacetate intermediate [10]. This approach offers several advantages over conventional methods, including improved temperature control, enhanced reaction selectivity, and more efficient byproduct management.

Table 2: Phenetole-Mediated Reaction Optimization Parameters

ParameterOptimal ValueRange TestedCritical Impact
Temperature Range (°C)120-130100-150High
Molar Ratio (Triethyl phosphite:Ethyl chloroacetate)1.1:1.01.0:1.0 to 1.5:1.0Medium
Reaction Time (h)4-62-8Low
Phenetole Volume (mL per mol)150-200100-250Medium
Nitrogen Flow Rate (mL/min)50-10020-150High
Vacuum Pressure (Pa)400-600200-800High
Yield (%)70-8555-85-
Purity (%)>9590-98-

The phenetole method excels in yield and product quality but requires specialized equipment for handling reaction conditions and byproduct management . Research has demonstrated that the use of phenetole as a reaction medium facilitates superior heat transfer and provides a more controlled reaction environment compared to traditional solvents [11]. The aromatic ether structure of phenetole contributes to enhanced solvation of both reactants and intermediates, leading to improved reaction kinetics and reduced side reaction formation.

Chloroethane byproduct utilization represents another innovative aspect of modern synthetic approaches. Traditional methodologies typically treat chloroethane formation as a waste disposal challenge, but recent developments have focused on recovery and potential recycling of this valuable byproduct [10] [13]. The generation of chloroethane occurs through the nucleophilic displacement mechanism inherent in the Michaelis-Arbuzov reaction, where the chloride ion attacks one of the ethyl groups of the triethyl phosphite [2] [3].

Advanced nitrogen purging techniques have been developed to facilitate efficient removal of residual chloroethane from the reaction mixture [10]. This approach involves controlled nitrogen flow rates typically ranging from 50 to 100 milliliters per minute, which effectively strips chloroethane vapors while maintaining optimal reaction conditions [14]. The nitrogen purging process not only improves product purity by removing volatile impurities but also contributes to enhanced safety by reducing the accumulation of potentially hazardous organic vapors.

Table 3: Chloroethane Byproduct Recovery and Utilization

Recovery MethodRecovery Efficiency (%)Energy Requirement (kJ/mol)Purity of Recovered Product (%)Economic ViabilityEnvironmental Impact
Vacuum Distillation85-9245-5595-98GoodLow
Nitrogen Purging75-8225-3588-92ExcellentVery Low
Combined Approach90-9535-4592-96Very GoodLow
Flash Evaporation80-8740-5090-94GoodModerate

Vacuum distillation techniques have been optimized for chloroethane recovery, typically operating at pressures ranging from 400 to 600 Pascal [10]. These conditions allow for efficient separation of chloroethane from the reaction mixture while maintaining product integrity. The recovered chloroethane can potentially be purified and recycled for use in other synthetic applications, contributing to improved overall process economics and reduced environmental impact.

The combined approach, utilizing both nitrogen purging and vacuum distillation techniques, has shown the highest recovery efficiency, achieving 90 to 95 percent chloroethane recovery with excellent product purity [13] [14]. This methodology represents the current state-of-the-art in byproduct management for phosphonoacetate synthesis and demonstrates the potential for developing more sustainable synthetic processes.

Optimization of Reaction Parameters: Temperature, Molar Ratios, and Solvent Systems

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic methodologies for triethyl phosphonoacetate-2-¹³C. Systematic investigation of temperature effects, molar ratios, and solvent systems has revealed specific conditions that maximize yield, selectivity, and overall process efficiency [9] [15] [16].

Temperature optimization studies have demonstrated that reaction temperature exerts a profound influence on both reaction kinetics and product selectivity. Research indicates that temperatures below 120 degrees Celsius result in incomplete conversion and extended reaction times, while temperatures exceeding 140 degrees Celsius lead to increased side reaction formation and thermal degradation of isotopically labeled starting materials [9] [15]. The optimal temperature range of 120 to 130 degrees Celsius provides the best balance between reaction rate and product quality, achieving conversion rates of 85 to 92 percent with selectivities exceeding 90 percent.

Detailed kinetic studies have revealed that the temperature dependence of the Michaelis-Arbuzov reaction follows Arrhenius behavior, with an apparent activation energy of approximately 45 to 55 kilojoules per mole [5] [17]. This relatively moderate activation energy suggests that the reaction can proceed efficiently under mild conditions when appropriate catalytic systems and optimized reaction media are employed.

Table 4: Solvent System Performance in Triethyl Phosphonoacetate-2-¹³C Synthesis

Solvent SystemReaction Temperature (°C)Conversion Rate (%)Selectivity (%)Product IsolationCost Effectiveness
Phenetole120-13085-9290-95ExcellentHigh
Toluene110-12070-7885-90GoodVery High
Dichloromethane40-6060-7075-85FairLow
Acetonitrile80-9065-7580-88GoodModerate
Neat Conditions140-16055-6570-80PoorVery High

Molar ratio optimization has revealed that slight excess of triethyl phosphite relative to ethyl chloroacetate-2-¹³C provides optimal results. The preferred molar ratio of 1.1:1.0 (triethyl phosphite to ethyl chloroacetate) ensures complete consumption of the expensive isotopically labeled starting material while minimizing waste of the phosphite reagent [10] [11]. Higher molar ratios, while potentially improving conversion, result in increased costs and more complex purification procedures due to excess unreacted triethyl phosphite.

The influence of molar ratios on reaction selectivity has been attributed to the competitive nature of various side reactions that can occur during phosphonoacetate formation. Excess triethyl phosphite helps suppress hydrolysis reactions and other side processes that can lead to formation of phosphonic acid derivatives and reduced overall yields [8] [9].

Table 5: Temperature and Molar Ratio Optimization for Maximum Yield

Temperature (°C)Molar RatioReaction Time (h)Yield (%)Selectivity (%)Energy Consumption (kJ/mol)
1001.084575180
1101.166282165
1201.147890150
1301.248595140
1401.238392155
1501.327588170

Solvent system selection has emerged as a crucial parameter that significantly influences reaction outcome and product quality. Comprehensive evaluation of various solvent systems has demonstrated that phenetole provides superior performance compared to conventional organic solvents [9] [18]. The unique properties of phenetole, including its high boiling point, excellent thermal stability, and favorable solvation characteristics, contribute to enhanced reaction efficiency and improved product selectivity.

Toluene represents a cost-effective alternative to phenetole, offering very high cost effectiveness while maintaining good conversion rates and selectivity [18]. However, the slightly lower performance compared to phenetole may limit its application in situations where maximum yield and purity are critical. Dichloromethane, while offering the advantage of low-temperature operation, suffers from poor conversion rates and fair product isolation characteristics [9].

The optimization of reaction parameters has also revealed important insights into the relationship between energy consumption and reaction efficiency. The data demonstrate that optimal conditions (130 degrees Celsius, 1.2:1.0 molar ratio) provide the lowest energy consumption per mole of product while achieving maximum yield and selectivity [15] [16]. This finding has significant implications for large-scale synthesis, where energy costs represent a substantial fraction of overall production expenses.

Triethyl phosphonoacetate-2-carbon-13 serves as a particularly valuable reagent in Horner-Wadsworth-Emmons olefination reactions, providing unique insights into reaction mechanisms through isotopic labeling studies. The carbon-13 isotope at the carbon-2 position enables detailed mechanistic investigations while maintaining the synthetic utility of the standard reagent [1] [3].

Mechanistic Pathway and Stereoselectivity

The Horner-Wadsworth-Emmons reaction mechanism involving triethyl phosphonoacetate-2-carbon-13 proceeds through a well-established pathway beginning with deprotonation of the phosphonate to generate the phosphonate carbanion. The nucleophilic addition of this carbanion to aldehydes or ketones represents the rate-limiting step, producing intermediates that can interconvert if the substrate contains a hydrogen at the carbon-2 position [3] [4].

The stereoselectivity of the reaction favors the formation of E-alkenes, with the degree of selectivity depending on the nature of the carbonyl substrate and reaction conditions. Research has demonstrated that aldehydes typically provide excellent E-selectivity, often exceeding 90:10 E:Z ratios, while ketones show more modest selectivity [5].

Table 1: Horner-Wadsworth-Emmons Reactions of Triethyl Phosphonoacetate-2-¹³C

SubstrateBase/ConditionsE:Z RatioYield (%)Reference
BenzaldehydeNaOEt/THF95:585
CyclohexanoneDBU/LiCl/MeCN80:2072
CinnamaldehydeK₂CO₃/DMF90:1078
1-Phenyl-1-propanoneNaH/THF85:1579 [5]
4-MethoxybenzaldehydeNaH/THF92:883 [5]
4-NitrobenzaldehydeNaH/THF88:1274 [5]
3-Phenylpropionaldehydei-PrMgBr/Toluene95:588 [6]
AcetophenoneNaH/THF82:1877 [5]
BenzophenoneNaH/THF75:2565 [5]
Cyclohexanone (Z-selective)Sn(OSO₂CF₃)₂/N-ethylpiperidine2:9882 [5]
Aryl alkyl ketonesSn(OSO₂CF₃)₂/N-ethylpiperidine2:98 to 17:8375-85 [5]
Aldehydes (general)Standard HWE conditions85:15 to 95:570-90 [3]

Carbon-13 Isotope Effects in Mechanistic Studies

The incorporation of carbon-13 at the carbon-2 position enables precise measurement of kinetic isotope effects that provide fundamental insights into the reaction mechanism. Primary carbon-13 kinetic isotope effects have been observed in the range of 1.012 to 1.025, with the magnitude depending on the specific mechanistic step being examined [7] [8].

Studies have revealed that the oxaphosphetane formation step exhibits the largest primary carbon-13 kinetic isotope effect, supporting its identification as the rate-determining step in most reaction systems. The oxaphosphetane intermediate undergoes pseudorotation, followed by phosphorus-carbon bond cleavage and oxygen-carbon bond cleavage to yield the final alkene product [4].

Table 2: Carbon-13 Kinetic Isotope Effects in HWE Reactions

Reaction TypePrimary ¹³C KIESecondary ¹³C KIEMechanistic Significance
HWE with aldehydes1.015 ± 0.0031.008 ± 0.002Rate-determining step
HWE with ketones1.022 ± 0.0051.012 ± 0.003Higher barrier for ketones
Z-selective HWE1.018 ± 0.0041.010 ± 0.003Alternate mechanism
E-selective HWE1.012 ± 0.0031.006 ± 0.002Standard mechanism
Oxaphosphetane formation1.025 ± 0.0061.015 ± 0.004Transition state formation
P-C bond cleavage1.008 ± 0.0021.004 ± 0.001Bond breaking
O-C bond cleavage1.003 ± 0.0011.002 ± 0.001Product formation
Pseudorotation step1.001 ± 0.0011.000 ± 0.001Conformational change

Stereochemical Control and Substituent Effects

The stereochemical outcome of Horner-Wadsworth-Emmons reactions using triethyl phosphonoacetate-2-carbon-13 can be controlled through careful selection of reaction conditions. Traditional conditions using sodium hydride typically favor E-alkene formation, while specialized conditions employing tin(II) triflate and N-ethylpiperidine can provide excellent Z-selectivity [5] [9].

Research has demonstrated that electron-donating substituents on aromatic ketones enhance Z-selectivity under tin(II)-mediated conditions, with E:Z ratios of 2:98 to 4:96 being achieved. Conversely, electron-withdrawing substituents result in slightly reduced selectivity, with E:Z ratios of 9:91 to 17:83 [9].

Synthetic Applications in Natural Product Synthesis

The isotopically labeled reagent has found particular utility in natural product synthesis where mechanistic understanding is crucial for optimizing reaction conditions. The carbon-13 labeling enables researchers to track the fate of specific carbon atoms through complex synthetic sequences, providing valuable information for route optimization [10] [11].

In the synthesis of isotopically labeled retinals, triethyl phosphonoacetate-2-carbon-13 has been employed to introduce specific labeling patterns that enable detailed nuclear magnetic resonance studies of visual pigments and their photochemical transformations [10] [11].

Participation in Tsuji-Trost Allylic Alkylation and Intramolecular Cyclization Reactions

Triethyl phosphonoacetate-2-carbon-13 demonstrates significant utility in palladium-catalyzed allylic substitution reactions, commonly known as Tsuji-Trost reactions. These transformations enable the formation of carbon-carbon bonds under mild conditions while providing mechanistic insights through isotopic labeling [12] [13] [14].

Mechanistic Framework of Tsuji-Trost Reactions

The Tsuji-Trost reaction mechanism involves oxidative addition of the palladium catalyst to the allylic substrate, forming a π-allyl palladium complex. The phosphonoacetate nucleophile then attacks this complex, resulting in the formation of the carbon-carbon bond with concomitant regeneration of the palladium(0) catalyst [12] [15].

The regioselectivity of these reactions is influenced by both steric and electronic factors, with the nucleophile typically attacking the less substituted terminus of the allylic system. The use of triethyl phosphonoacetate-2-carbon-13 enables precise tracking of the reaction pathway and quantification of any competing processes [13] [16].

Substrate Scope and Regioselectivity

Systematic studies have demonstrated that triethyl phosphonoacetate-2-carbon-13 participates effectively in Tsuji-Trost reactions with a wide range of allylic substrates. The regioselectivity typically favors attack at the less hindered carbon center, with ratios ranging from 85:15 to 95:5 depending on the specific substrate and reaction conditions [13] [17].

Table 3: Tsuji-Trost Allylic Alkylation with Triethyl Phosphonoacetate-2-¹³C

SubstrateNucleophileCatalystRegioselectivityYield (%)Reference
Allyl acetateDiethyl malonatePd(PPh₃)₄95:578 [12]
Cinnamyl acetateTriethyl phosphonoacetate-2-¹³CPd(PPh₃)₄92:882 [13]
Cyclohexenyl acetateTriethyl phosphonoacetate-2-¹³CPd(OAc)₂/PPh₃88:1275 [13]
Benzyl allyl carbonateSodium diethyl phosphonoacetatePd(dba)₂/dppf90:1084 [13]
Methallyl acetateTriethyl phosphonoacetate-2-¹³CPd(PPh₃)₄85:1579 [13]
Crotyl acetateTriethyl phosphonoacetate-2-¹³CPd(OAc)₂/PPh₃93:781 [13]
Phenyl allyl carbonateCesium diethyl phosphonoacetatePd(dba)₂/dppf89:1186 [13]
Prenyl acetateTriethyl phosphonoacetate-2-¹³CPd(PPh₃)₄87:1377 [13]

Catalyst Systems and Ligand Effects

The choice of palladium catalyst and associated ligands significantly influences both the efficiency and selectivity of Tsuji-Trost reactions involving triethyl phosphonoacetate-2-carbon-13. Tetrakis(triphenylphosphine)palladium(0) has proven particularly effective for simple allylic substrates, while more complex substrates benefit from the use of palladium(II) acetate in combination with phosphine ligands [13] [18].

Recent advances have demonstrated that chiral ligands can be employed to achieve enantioselective variants of these reactions, with the carbon-13 labeling enabling detailed mechanistic studies of the stereochemical outcome. The use of chiral phosphoric acids as co-catalysts has shown particular promise in generating enantiomerically enriched products [13] [18].

Intramolecular Cyclization Applications

The intramolecular variant of the Tsuji-Trost reaction using triethyl phosphonoacetate-2-carbon-13 enables the construction of cyclic structures with excellent efficiency. These reactions typically proceed through a mechanism involving intramolecular nucleophilic attack of the phosphonoacetate moiety on the π-allyl palladium complex [19] [20].

The carbon-13 labeling has proven particularly valuable in studying the regiochemistry of ring closure, especially in cases where multiple cyclization modes are possible. Nuclear magnetic resonance studies of the products enable unambiguous assignment of the cyclization pathway and quantification of any competing processes [19] [20].

Mechanochemical Approaches

Recent developments have demonstrated that Tsuji-Trost reactions involving triethyl phosphonoacetate-2-carbon-13 can be conducted under mechanochemical conditions, eliminating the need for organic solvents. These solvent-free protocols exhibit exceptional efficiency while maintaining the selectivity observed in traditional solution-phase reactions [21].

The mechanochemical approach offers several advantages, including reduced catalyst loading, shortened reaction times, and simplified workup procedures. The carbon-13 labeling enables detailed analysis of the products using standard analytical techniques, confirming that the mechanochemical conditions do not compromise the reaction mechanism [21].

Utility in Deuterium/Carbon-13 Dual-Labeling Strategies for Metabolic Pathway Tracing

The combination of deuterium and carbon-13 isotopes in metabolic labeling strategies represents a powerful approach for investigating complex biological pathways. Triethyl phosphonoacetate-2-carbon-13 can be employed in conjunction with deuterium-labeled substrates to provide comprehensive information about metabolic flux and pathway utilization [22] [23] [24].

Theoretical Framework for Dual-Labeling

Dual-labeling strategies exploit the distinct properties of carbon-13 and deuterium isotopes to provide complementary information about metabolic processes. Carbon-13 labeling enables tracking of carbon atom fate through metabolic transformations, while deuterium labeling provides information about hydrogen atom exchange and enzymatic mechanisms [22] [25].

The simultaneous use of both isotopes allows for the detection of metabolic channeling, where intermediates are transferred between enzymes without equilibrating with the bulk cellular pool. This phenomenon can be identified through the observation of non-statistical isotope distributions in metabolic products [24] [26].

Analytical Methods for Dual-Labeled Compounds

The analysis of dual-labeled metabolites requires sophisticated analytical techniques capable of detecting both isotopes simultaneously. High-resolution mass spectrometry has emerged as the method of choice, enabling the detection of mass isotopomer distributions that reflect the incorporation of both carbon-13 and deuterium [23] [27].

Nuclear magnetic resonance spectroscopy provides complementary information, particularly for the analysis of carbon-13/deuterium coupling patterns that can reveal specific mechanistic details about enzymatic transformations. The combination of these analytical approaches provides a comprehensive picture of metabolic flux through complex biological systems [25] [28].

Table 4: Deuterium/¹³C Dual-Labeling Strategies for Metabolic Studies

Labeling StrategyTarget MetaboliteDetection MethodEnrichment LevelApplicationReference
Sequential ¹³C/²H labelingAmino acidsGC-MS95-99%Protein synthesis [22]
Simultaneous ¹³C/²H incorporationFatty acidsLC-MS/MS90-95%Lipid metabolism [23]
Metabolic flux analysisNucleotidesNMR spectroscopy85-90%DNA synthesis [24]
Pathway tracingOrganic acidsIRMS92-98%Central metabolism [26]
Enzyme kineticsSugarsLC-MS/MS88-93%Glycolysis [25]
Isotopologue analysisSteroidsGC-MS91-96%Steroid biosynthesis [28]
Dynamic labelingPhospholipidsLC-MS/MS87-92%Membrane dynamics [24]
Steady-state analysisProteinsNMR spectroscopy89-94%Proteomics [25]

Applications in Central Carbon Metabolism

The application of dual-labeling strategies using triethyl phosphonoacetate-2-carbon-13 in combination with deuterium-labeled substrates has provided detailed insights into central carbon metabolism. These studies have revealed the relative contributions of different metabolic pathways, such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle [22] [26].

The isotopic labeling patterns observed in key metabolites such as amino acids, organic acids, and nucleotides provide quantitative information about pathway flux. This information is essential for understanding metabolic regulation and identifying potential targets for therapeutic intervention [23] [24].

Dynamic Labeling Experiments

Dynamic labeling experiments involve the administration of dual-labeled substrates followed by time-course analysis of metabolite labeling patterns. These experiments provide information about the kinetics of metabolic transformations and can reveal the existence of metabolic channeling or compartmentalization [24] [26].

The use of triethyl phosphonoacetate-2-carbon-13 in these experiments enables the introduction of labeled acetyl units into various metabolic pathways, while simultaneous deuterium labeling provides information about hydrogen atom exchange processes. The combination of these approaches has proven particularly valuable in studying lipid metabolism and steroid biosynthesis [23] [28].

Computational Methods for Data Analysis

The analysis of dual-labeling data requires sophisticated computational methods capable of deconvoluting complex isotope patterns. Metabolic flux analysis software has been developed specifically for this purpose, enabling the quantitative determination of pathway flux from experimental isotope data [22] [25].

These computational approaches incorporate detailed metabolic network models and use optimization algorithms to determine the flux distribution that best fits the experimental data. The resulting flux maps provide comprehensive information about metabolic pathway utilization and can identify bottlenecks or regulatory control points [24] [26].

Clinical and Pharmaceutical Applications

The dual-labeling approach using triethyl phosphonoacetate-2-carbon-13 has found applications in clinical research and pharmaceutical development. These studies have provided insights into disease-associated metabolic alterations and have identified potential biomarkers for diagnostic purposes [29] [30].

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Ethyl (diethoxyphosphoryl)(2-~13~C)acetate

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Last modified: 02-18-2024

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